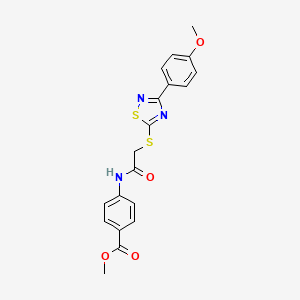

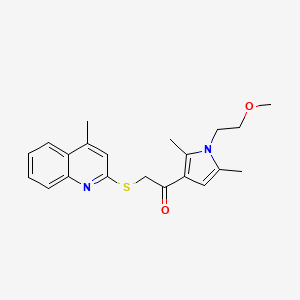

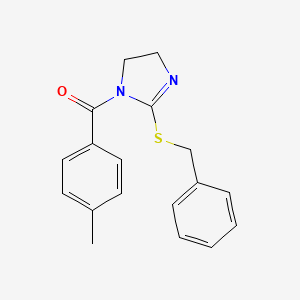

Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The yellow oily product was dissolved in 1:1 dichloromethane:methanol (20 mL) and added in portion to sodium borohydride (0.7566 g, 0.02 mol) at room temperature and stirred for 20 h .Molecular Structure Analysis

The molecular structures of similar compounds are reported. The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the density is 1.0±0.1 g/cm3, boiling point is 252.7±15.0 °C at 760 mmHg, vapour pressure is 0.0±0.5 mmHg at 25°C, enthalpy of vaporization is 49.0±3.0 kJ/mol, flash point is 104.5±13.9 °C, index of refraction is 1.503, molar refractivity is 47.3±0.3 cm3 .Scientific Research Applications

Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups containing Schiff base. These compounds, similar in structure to the specified chemical, have been found useful in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitubercular Activity

- Hirpara, Parekh, and Parekh (2003) synthesized azomethines and 4-thiazolidinones derivatives, which include compounds structurally similar to the one . These compounds demonstrated significant in vitro growth-inhibiting activity against various microbes and showed potential in antitubercular activity (Hirpara, Parekh, & Parekh, 2003).

Synthesis of Heterocyclic Systems

- Selič, Grdadolnik, and Stanovnik (1997) reported on the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds, which are utilized in the synthesis of various heterocyclic systems. These findings are important for the development of new pharmaceuticals and materials (Selič, Grdadolnik, & Stanovnik, 1997).

Antiproliferative and Antimicrobial Properties

- Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds. They found that some of these compounds, which are structurally related to the chemical , exhibit high DNA protective ability, strong antimicrobial activity, and potential as anti-cancer agents (Gür et al., 2020).

Photophysical Properties

- A study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a compound structurally similar to the specified chemical, revealed unique characteristics in luminescence properties. These properties are crucial for applications in optical materials and sensors (Kim et al., 2021).

Synthesis of Bisbibenzyls

- Hong-xiang (2012) discussed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of bisbibenzyls, which are natural products with diverse biological activities. This research highlights the compound's role in the preparation of complex natural products (Hong-xiang, 2012).

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . This suggests that “Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate” could have potential applications in the synthesis of these and potentially other compounds in the future.

Properties

IUPAC Name |

methyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-25-15-9-5-12(6-10-15)17-21-19(28-22-17)27-11-16(23)20-14-7-3-13(4-8-14)18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXSXQUQKVWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2707297.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)

![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)